Strontium tantalum oxide (SrTa2O6)

Descripción general

Descripción

Strontium tantalum oxide, with the chemical formula SrTa2O6, is a compound that belongs to the family of perovskite-type materials. These materials are known for their unique crystal structures and remarkable electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Strontium tantalum oxide can be synthesized using various methods, including the sol-gel method and chemical vapor deposition. In the sol-gel method, strontium acetate and tantalum ethoxide are used as precursor materials. The reaction typically involves dissolving these precursors in an ethanol-water mixture, followed by the addition of aqueous ammonia to adjust the pH to around 10. The resulting gel is then annealed at temperatures ranging from 800°C to 1000°C to form the desired oxide .

Industrial Production Methods: In industrial settings, strontium tantalum oxide thin films are often produced using metal-organic chemical vapor deposition. This method involves the use of a monomolecular precursor, strontium-tantalum-(methoxyethoxy)-ethoxide, dissolved in toluene. The precursor is injected into a reactor where it decomposes at high temperatures (around 500°C) to form thin films of strontium tantalum oxide on various substrates .

Análisis De Reacciones Químicas

Types of Reactions: Strontium tantalum oxide primarily undergoes reactions related to its photocatalytic properties. It can participate in oxidation reactions, particularly in the photodecomposition of organic dyes. The compound’s ability to generate electron-hole pairs under light irradiation makes it effective in these reactions .

Common Reagents and Conditions: The sol-gel method uses ethanol-water as the solvent and tantalum ethoxide and strontium acetate as precursors. Aqueous ammonia is added to adjust the pH. For chemical vapor deposition, the precursor strontium-tantalum-(methoxyethoxy)-ethoxide is dissolved in toluene and injected into the reactor .

Major Products: The primary product of these reactions is strontium tantalum oxide itself, which can be obtained in various crystalline forms depending on the synthesis conditions. The compound can also form different phases, such as Sr2Ta2O7, SrTa4O11, and Sr5Ta4O15, depending on the annealing temperature .

Aplicaciones Científicas De Investigación

Strontium tantalum oxide has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a photocatalyst for the decomposition of organic dyes and water-splitting reactions. In the field of electronics, its high dielectric constant makes it suitable for use in capacitors and memory storage devices.

Mecanismo De Acción

Strontium tantalum oxide is unique among perovskite-type materials due to its high dielectric constant and stability under various conditions. Similar compounds include strontium titanate (SrTiO3) and barium titanate (BaTiO3), which also have perovskite structures and are used in electronic applications. strontium tantalum oxide stands out due to its higher dielectric constant and potential for use in high-K dielectric applications .

Comparación Con Compuestos Similares

- Strontium titanate (SrTiO3)

- Barium titanate (BaTiO3)

- Calcium titanate (CaTiO3)

- Lead zirconate titanate (Pb(Zr,Ti)O3)

Propiedades

IUPAC Name |

distrontium;oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Sr.2Ta/q7*-2;2*+2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXZQJWTQMSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

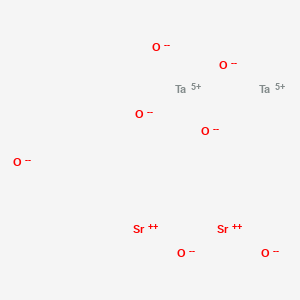

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sr+2].[Sr+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Sr2Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923509 | |

| Record name | Strontium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-74-6 | |

| Record name | Strontium tantalum oxide (SrTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tantalum oxide (SrTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.